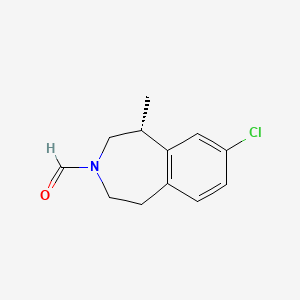
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde is a complex organic compound with a unique structure It is characterized by the presence of a benzazepine ring, which is a seven-membered ring containing nitrogen The compound also features a chloro substituent at the 7th position and a methyl group at the 5th position, along with an aldehyde functional group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the benzazepine ring, followed by the introduction of the chloro and methyl substituents. The final step involves the formation of the aldehyde group at the 3rd position. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylic acid.
Reduction: Formation of 7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-methanol.
Substitution: Formation of various substituted benzazepine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the benzazepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C12H14ClNO/c1-9-7-14(8-15)5-4-10-2-3-11(13)6-12(9)10/h2-3,6,8-9H,4-5,7H2,1H3/t9-/m0/s1 |
Clave InChI |
VARUAIZIVHLAGE-VIFPVBQESA-N |
SMILES isomérico |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C=O |
SMILES canónico |
CC1CN(CCC2=C1C=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


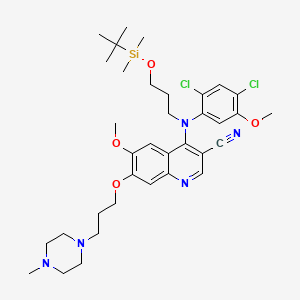
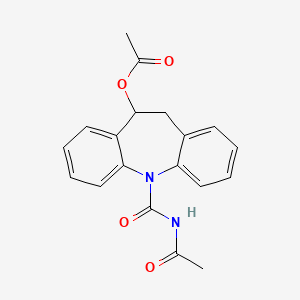
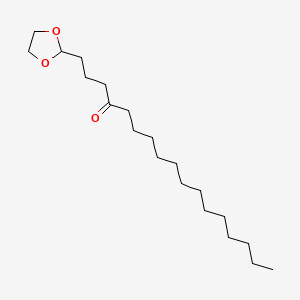

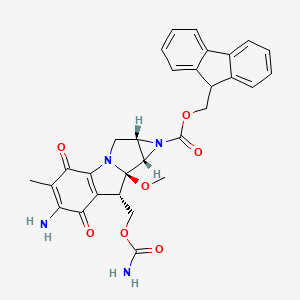
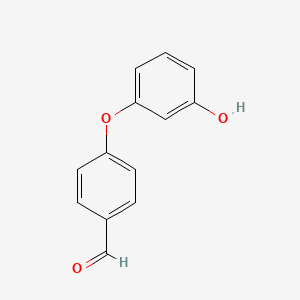
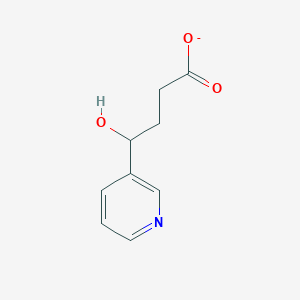

![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)

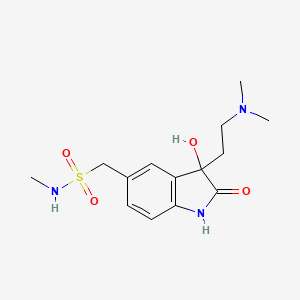


![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
